



Methylisothiazolinone (MIT) Challenge Test Protocol for Cosmetic Preservation Efficacy

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Compound of Interest		
Compound Name:	Methylisothiazolinone	
Cat. No.:	B036803	Get Quote

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylisothiazolinone (MIT) is a broad-spectrum biocide widely used as a preservative in a variety of cosmetic and personal care products. Its primary function is to inhibit the growth of bacteria, yeast, and mold, thereby ensuring product safety and extending shelf life. Due to concerns regarding its potential for skin sensitization, the use of MIT is regulated and its concentration is limited in cosmetic formulations.[1][2][3]

A preservative efficacy test (PET), commonly known as a "challenge test," is a crucial microbiological assessment performed to evaluate the effectiveness of a preservative system in a cosmetic product. This test simulates the introduction of microbial contamination that can occur during manufacturing or consumer use. The ability of the preservative system to neutralize these microorganisms is a critical indicator of the product's stability and safety.

This document provides a detailed protocol for conducting a challenge test to evaluate the preservative efficacy of **Methylisothiazolinone** in a cosmetic formulation, primarily based on the internationally recognized ISO 11930 standard.[4]

Principle of the Challenge Test



The challenge test involves the intentional inoculation of a cosmetic product with a high concentration of specific, representative microorganisms. The product is then incubated under controlled conditions, and the microbial population is enumerated at specific time intervals over a period of 28 days. The efficacy of the preservative is determined by the rate and extent of the reduction in the microbial count.

Quantitative Data Summary

The following table summarizes the acceptance criteria for preservative efficacy as defined by the ISO 11930 standard. The log reduction values indicate the required decrease in microbial count from the initial inoculum level. While specific efficacy data for various concentrations of MIT alone is not readily available in the public domain, a combination of 5 ppm MIT with 0.2% phenoxyethanol has been shown to be effective in preserving a cosmetic cream.[5]

Table 1: ISO 11930 Acceptance Criteria for Preservative Efficacy (Criteria A)[4]

Microorganism	Inoculum Level (CFU/g or mL)	Day 7 (Log Reduction)	Day 14 (Log Reduction)	Day 28 (Log Reduction)
Pseudomonas aeruginosa	10 ⁵ - 10 ⁶	≥ 3	No Increase	No Increase
Staphylococcus aureus	10 ⁵ - 10 ⁶	≥ 3	No Increase	No Increase
Escherichia coli	10 ⁵ - 10 ⁶	≥ 3	No Increase	No Increase
Candida albicans	10 ⁴ - 10 ⁵	≥ 1	No Increase	No Increase
Aspergillus brasiliensis	10 ⁴ - 10 ⁵	No Increase	≥1	≥ 2

^{*}No increase from the 3-log reduction observed at day 7. **No increase from the 1-log reduction observed at day 7.

Experimental Protocol: ISO 11930 Challenge Test



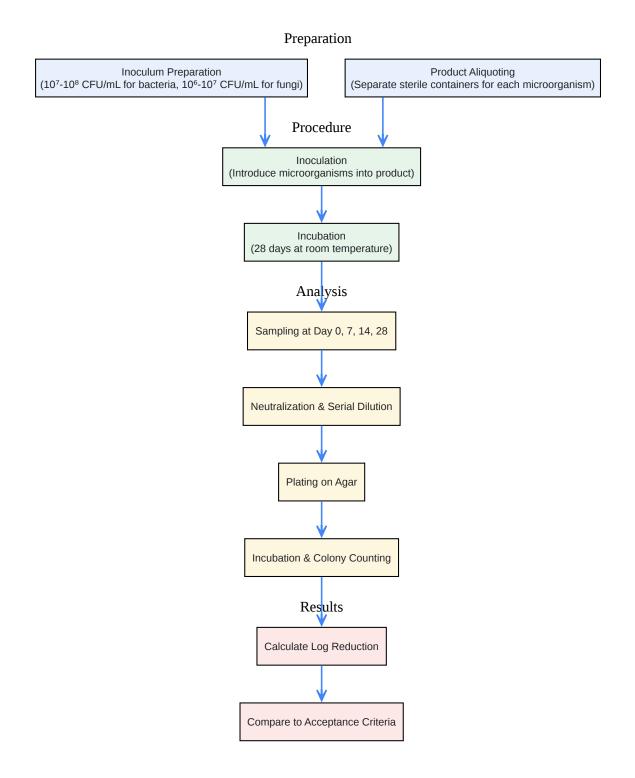
This protocol outlines the key steps for performing a preservative efficacy test in accordance with the ISO 11930 standard.

Materials and Equipment

- Test Product: The cosmetic formulation containing Methylisothiazolinone.
- Challenge Microorganisms:
 - Pseudomonas aeruginosa (e.g., ATCC 9027)
 - Staphylococcus aureus (e.g., ATCC 6538)
 - Escherichia coli (e.g., ATCC 8739)
 - Candida albicans (e.g., ATCC 10231)
 - Aspergillus brasiliensis (e.g., ATCC 16404)
- Culture Media: Tryptic Soy Agar (TSA) for bacteria, Sabouraud Dextrose Agar (SDA) for yeast and mold.
- Neutralizing Broth: A suitable broth to inactivate the antimicrobial properties of MIT (e.g., D/E Neutralizing Broth, Letheen Broth). The efficacy of the neutralizer must be validated.
- Sterile Saline Solution: 0.9% NaCl.
- Incubators: Set at 30-35°C for bacteria and 20-25°C for yeast and mold.
- Sterile containers, pipettes, and other standard microbiological laboratory equipment.

Experimental Workflow





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Figure 1. Experimental workflow for the cosmetic challenge test.



Detailed Methodology

4.3.1. Inoculum Preparation

- Bacterial Cultures: Inoculate a suitable broth (e.g., Tryptic Soy Broth) with the bacterial strains and incubate at 30-35°C for 18-24 hours. Harvest the cells by centrifugation and resuspend in sterile saline to achieve a concentration of approximately 10° CFU/mL.
- Yeast Culture: Inoculate a suitable broth (e.g., Sabouraud Dextrose Broth) with Candida albicans and incubate at 20-25°C for 48 hours. Adjust the concentration to approximately 10⁷ CFU/mL.
- Mold Culture: Grow Aspergillus brasiliensis on a Sabouraud Dextrose Agar slant at 20-25°C for 7-10 days. Harvest the spores using a sterile saline solution containing a wetting agent (e.g., 0.05% polysorbate 80) and adjust the spore concentration to approximately 10⁷ CFU/mL.

4.3.2. Neutralizer Efficacy Validation

Before initiating the challenge test, it is crucial to validate that the chosen neutralizer effectively inactivates the antimicrobial activity of the MIT in the product without inhibiting the growth of the challenge microorganisms. This is typically done by comparing the recovery of a low number of microorganisms in the neutralized product versus a control without the product.

4.3.3. Inoculation of the Product

- Aseptically dispense a pre-determined amount of the cosmetic product into five separate sterile containers.
- Inoculate each container with one of the five challenge microorganisms. The volume of the inoculum should not exceed 1% of the product's weight or volume.
- The final concentration of bacteria in the product should be between 10⁵ and 10⁶ CFU/g or mL, and for yeast and mold, between 10⁴ and 10⁵ CFU/g or mL.
- Thoroughly mix the inoculated product to ensure a uniform distribution of the microorganisms.



4.3.4. Incubation and Sampling

- Incubate the inoculated product containers at room temperature (20-25°C) for 28 days, protected from light.
- At specified time intervals (Day 0, 7, 14, and 28), aseptically remove an aliquot (e.g., 1 g or 1 mL) from each container for microbial enumeration.

4.3.5. Microbial Enumeration

- Transfer the sampled aliquot to a validated neutralizing broth and mix thoroughly.
- Perform serial dilutions in sterile saline or another suitable diluent.
- Plate the appropriate dilutions onto TSA for bacteria and SDA for yeast and mold using the pour plate or spread plate method.
- Incubate the TSA plates at 30-35°C for 3-5 days and the SDA plates at 20-25°C for 5-7 days.
- After incubation, count the number of colony-forming units (CFU) on the plates and calculate the concentration of microorganisms (CFU/g or mL) in the product at each time point.

Calculation of Log Reduction

The log reduction is calculated using the following formula:

 $Log Reduction = Log_{10}(A) - Log_{10}(B)$

Where:

- A = Initial concentration of microorganisms (CFU/g or mL) at Day 0.
- B = Concentration of microorganisms (CFU/g or mL) at the specific time point (Day 7, 14, or 28).

Interpretation of Results

The preservative system is considered effective if the log reduction values meet the acceptance criteria specified in Table 1 (Criteria A of ISO 11930). If Criteria A is not met, Criteria



B, which has less stringent requirements, may be considered. Failure to meet these criteria indicates that the preservative system is not adequate for the tested formulation.

Conclusion

The challenge test is an indispensable tool for ensuring the microbiological safety and stability of cosmetic products containing **Methylisothiazolinone**. Adherence to a standardized protocol, such as ISO 11930, provides a reliable framework for evaluating the efficacy of the preservative system. Given the regulatory restrictions and sensitization potential of MIT, it is imperative to perform thorough challenge testing to ensure that the concentration used is both effective and safe for consumers.

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